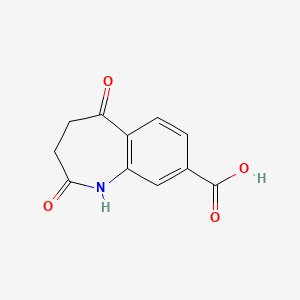
2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring fused to a benzene ring, with two keto groups at positions 2 and 5, and a carboxylic acid group at position 8. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with maleic anhydride, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as acetic acid or dimethylformamide, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzazepine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclooxygenase, which plays a role in inflammation and pain. Additionally, it can interact with DNA and proteins, leading to changes in cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
- 2-oxoindolespiro[3,2"] [1’-methoxycarbonyl-4’-oxo-3,4-dihydro-1 (2H)quinoline]
Uniqueness
2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
651316-11-9 |
|---|---|
Formule moléculaire |
C11H9NO4 |
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
2,5-dioxo-3,4-dihydro-1H-1-benzazepine-8-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c13-9-3-4-10(14)12-8-5-6(11(15)16)1-2-7(8)9/h1-2,5H,3-4H2,(H,12,14)(H,15,16) |
Clé InChI |
CRFOJNLCCVHYJG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C(C1=O)C=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)







![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)



